molecular formula C6H13ClN2O B1486000 3-Amino-1-(1-azetidinyl)-1-propanone hydrochloride CAS No. 2206243-59-4

3-Amino-1-(1-azetidinyl)-1-propanone hydrochloride

Cat. No. B1486000
CAS RN: 2206243-59-4
M. Wt: 164.63 g/mol
InChI Key: YNUKFIQBNYIRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(1-azetidinyl)-1-propanone hydrochloride, commonly known as AZP, is a synthetic compound derived from propionic acid and 1-azetidinyl compounds. AZP has a wide range of applications in scientific research, from drug development to drug delivery. AZP is a versatile compound that can be used in a variety of laboratory experiments and has been found to be effective in the synthesis of a number of different compounds.

Scientific Research Applications

AZP has a wide range of applications in scientific research. It has been used as a drug delivery system, as a reagent in the synthesis of other compounds, and as a tool for studying the mechanisms of drug action. AZP has also been used to study the biochemical and physiological effects of drugs on the body.

Mechanism of Action

The mechanism of action of AZP is not fully understood. However, it is believed to interact with certain receptors in the body, which may lead to changes in the biochemical and physiological functions of the body. These changes may lead to the therapeutic effects of the drug.
Biochemical and Physiological Effects
AZP has been found to have a number of biochemical and physiological effects. In animal studies, AZP has been found to reduce inflammation, reduce pain, and increase muscle strength. In addition, AZP has been found to reduce the risk of heart disease and stroke, reduce cholesterol levels, and reduce blood pressure.

Advantages and Limitations for Lab Experiments

AZP is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive to synthesize and is relatively stable in solution. However, AZP is not soluble in water and must be dissolved in an organic solvent before use. In addition, AZP is not a very potent compound and must be used in high concentrations to achieve the desired effects.

Future Directions

There are a number of potential future directions for AZP research. These include exploring the effects of AZP on different types of cells and tissues, studying the effects of AZP on immune system function, and exploring the potential use of AZP as a drug delivery system. Additionally, further research is needed to better understand the mechanism of action of AZP and to develop more effective methods for synthesizing the compound.

properties

IUPAC Name

3-amino-1-(azetidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c7-3-2-6(9)8-4-1-5-8;/h1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUKFIQBNYIRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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